4-(1-dodecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one
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Overview
Description
“4-(1-DODECYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(2-METHYLPHENYL)-2-PYRROLIDINONE” is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(1-DODECYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(2-METHYLPHENYL)-2-PYRROLIDINONE” typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the dodecyl group and the pyrrolidinone moiety. Common reagents and conditions include:
Starting Materials: 1,2-phenylenediamine, dodecyl bromide, 2-methylphenylacetic acid.
Reagents: Strong acids (e.g., HCl), bases (e.g., NaOH), and solvents (e.g., ethanol, dichloromethane).
Conditions: Reflux, heating, and purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the pyrrolidinone moiety.
Reduction: Reduction reactions can occur, especially at the carbonyl group of the pyrrolidinone.
Substitution: Nucleophilic or electrophilic substitution reactions may take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.
Materials Science:
Biology and Medicine
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Pharmacology: Potential use as a drug candidate for various therapeutic applications.
Industry
Surfactants: The dodecyl group suggests potential use as a surfactant in industrial applications.
Polymer Additives: Possible use as an additive in polymer formulations to enhance properties.
Mechanism of Action
The mechanism of action of “4-(1-DODECYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(2-METHYLPHENYL)-2-PYRROLIDINONE” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzimidazole core is known to bind to various biological targets, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole.
Pyrrolidinone Derivatives: Compounds such as piracetam and levetiracetam.
Uniqueness
“4-(1-DODECYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(2-METHYLPHENYL)-2-PYRROLIDINONE” is unique due to its specific combination of functional groups, which may confer distinct properties and applications compared to other benzimidazole or pyrrolidinone derivatives.
Properties
Molecular Formula |
C30H41N3O |
---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
4-(1-dodecylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C30H41N3O/c1-3-4-5-6-7-8-9-10-11-16-21-32-28-20-15-13-18-26(28)31-30(32)25-22-29(34)33(23-25)27-19-14-12-17-24(27)2/h12-15,17-20,25H,3-11,16,21-23H2,1-2H3 |
InChI Key |
SALLHQYADGRGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C |
Origin of Product |
United States |
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